2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a dimethoxy-substituted tetrahydroisoquinoline moiety linked to an aniline structure, indicating potential pharmacological properties. Its structural complexity suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound has been synthesized and studied in various research contexts, particularly focusing on its biological activities and potential as a drug candidate. It has been highlighted in studies related to alpha(2C)-adrenergic receptor antagonism and as part of broader investigations into tetrahydroisoquinoline derivatives for their therapeutic effects .
2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline can be classified as:
The synthesis of 2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline typically involves several steps:
The synthesis generally requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress and purity of the reactions.
The molecular formula is , with a molecular weight of approximately 288.35 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within the tetrahydroisoquinoline framework.
The compound can participate in various chemical reactions including:
Reactions involving this compound may require specific catalysts or conditions (e.g., acidic or basic environments) to promote desired transformations while preventing undesired side reactions .
The mechanism of action for compounds like 2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline primarily involves interaction with adrenergic receptors:
Studies indicate that certain derivatives exhibit high selectivity for these receptors compared to others, suggesting potential therapeutic applications in managing conditions like hypertension or anxiety disorders .
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
The primary applications of 2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline include:
This compound's diverse structural features make it a valuable target for further research into its biological activities and therapeutic potential .
The core structure belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid family, evidenced by its saturated nitrogen-containing heterocycle fused to a benzene ring. Unlike natural isoquinoline alkaloids (e.g., morphine or papaverine), this compound features deliberate modifications:
Table 1: Structural Comparison to Key Tetrahydroisoquinoline Derivatives
Compound Name | CAS Number | C2 Substituent | Ring Substitution | Molecular Formula |
---|---|---|---|---|
2-[(6,7-Dimethoxy-1,2,3,4-THIQ-2-yl)methyl]aniline | 114688-61-8 | 2-(2-Aminobenzyl) | 6,7-Dimethoxy | C₁₈H₂₂N₂O₂ |
6,7-Dimethoxy-2-methyl-THIQ | 16620-96-5 | Methyl | 6,7-Dimethoxy | C₁₂H₁₇NO₂ |
4-[(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)methyl]aniline | 855645-68-0 | 4-(4-Aminobenzyl) | 6,7-Dimethoxy | C₁₈H₂₂N₂O₂ |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 1745-07-9 | Hydrogen | 6,7-Dimethoxy | C₁₁H₁₅NO₂ |
THIQ scaffolds have been systematically explored since the mid-20th century for their bioactivity profiles. The synthesis of 6,7-dimethoxy-2-methyl-THIQ hydrochloride (CAS 16135-43-6) in the 1960s established foundational structure-activity relationships (SAR), revealing that C2 alkylation enhances blood-brain barrier penetration [5] [7]. The introduction of benzyl-aniline variants in the 1990s–exemplified by CAS 114688-61-8–marked a strategic shift toward multifunctional receptor engagement:
The compound’s molecular architecture suggests several neuropharmacological applications:
Table 2: Key Physicochemical Properties of 2-[(6,7-Dimethoxy-1,2,3,4-THIQ-2-yl)methyl]aniline
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₁₈H₂₂N₂O₂ | - | Determines drug-likeness (Lipinski compliance) |
Molecular Weight | 298.4 g/mol | - | Influences bioavailability and diffusion kinetics |
Density | 1.165 ± 0.06 g/cm³ | Predicted | Affects crystalline form and solubility |
Boiling Point | 455.5 ± 45.0 °C | Predicted | Indicates thermal stability |
pKa | 7.02 ± 0.20 | Predicted | Governs ionization state at physiological pH |
Purity | ≥95% | Analytical HPLC | Ensures consistency in biological testing |
The predicted pKa (7.02 ± 0.20) indicates partial protonation at physiological pH, potentially enhancing solubility and membrane interaction [2]. Combined with its moderate molecular weight (298.4 g/mol) and lipophilic methoxy groups, the compound exhibits favorable properties for central nervous system (CNS) targeting. Current research explores its functionalization into prodrugs or fluorinated analogs to optimize pharmacokinetics and receptor selectivity [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7